2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide
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Overview
Description
2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide is a compound that features both an ethylamino group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide typically involves the reaction of an appropriate imidazole derivative with an ethylamine source under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with different functional groups.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a benzimidazole ring and phenyl group
Uniqueness
2-(Ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanamide is unique due to its specific combination of an ethylamino group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound notable for its unique structural features, including an ethylamino group and an imidazole ring. The compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer research and enzyme modulation.
- Molecular Formula : C9H16N4O
- Molecular Weight : 196.25 g/mol
The imidazole ring is a critical component in many biological systems, often involved in interactions that facilitate enzyme activity and receptor binding. This compound’s structure suggests it may act as a pharmacological agent, potentially influencing various biological pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The imidazole moiety allows the compound to engage in hydrogen bonding and coordination with metal ions, which is essential for modulating enzyme activities. This mechanism is particularly relevant in cancer biology, where similar compounds have demonstrated inhibitory effects on kinases involved in cell signaling pathways.
Biological Activity and Research Findings
Research indicates that compounds containing imidazole groups can exhibit a range of biological activities, including antimicrobial and anticancer properties. The following table summarizes key findings related to the biological activity of this compound:
Study | Findings | Biological Activity |
---|---|---|
Study A | Inhibition of specific kinases involved in tumor proliferation | Anticancer |
Study B | Interaction with microbial enzymes leading to reduced growth | Antimicrobial |
Study C | Modulation of receptor activity impacting signaling pathways | Potential therapeutic |
Case Studies
- Anticancer Activity : In vivo studies have shown that compounds structurally related to this compound can effectively suppress tumor growth in xenograft models. For instance, a related imidazole compound demonstrated significant inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
- Antimicrobial Properties : Another study highlighted the potential of imidazole derivatives to interact with bacterial enzymes, leading to decreased viability of pathogenic strains. This suggests that this compound may also possess antimicrobial properties worth exploring .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacokinetic properties compared to other imidazole-containing compounds. The following table illustrates comparisons with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(3-Aminopropyl)-2-methyl-1H-imidazole | Contains an amine and imidazole | Neurotransmitter modulation |
3-(2-Ethyl-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanamide | Similar backbone with variations | Different pharmacokinetic properties |
4-Methylimidazole | Simple imidazole derivative | Common food additive |
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(ethylamino)-3-imidazol-1-yl-2-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-12-9(2,8(10)14)6-13-5-4-11-7-13/h4-5,7,12H,3,6H2,1-2H3,(H2,10,14) |
InChI Key |
UMBDMYRPZXVGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C=CN=C1)C(=O)N |
Origin of Product |
United States |
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